4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine

PI3K inhibitor kinase binding assay mTOR pathway

4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine (CAS 2149598-74-1) is a nitrogen-containing heterocyclic compound belonging to the class of difluoromethyl-aminopyrimidines. It is characterized by a pyrimidine core bearing a chlorine atom at position 4, a difluoromethyl group at position 5, and a morpholine ring at position This compound is primarily investigated as a synthetic intermediate and a potential inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, a mechanism it shares with compounds such as PQR514.

Molecular Formula C9H11ClF2N4O
Molecular Weight 264.66 g/mol
Cat. No. B13425565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine
Molecular FormulaC9H11ClF2N4O
Molecular Weight264.66 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C(=NC(=N2)N)Cl)C(F)F
InChIInChI=1S/C9H11ClF2N4O/c10-6-5(7(11)12)8(15-9(13)14-6)16-1-3-17-4-2-16/h7H,1-4H2,(H2,13,14,15)
InChIKeyBNHOXHXFCQEAGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine: Chemical Identity and Known Pharmacological Context for Procurement Decisions


4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine (CAS 2149598-74-1) is a nitrogen-containing heterocyclic compound belonging to the class of difluoromethyl-aminopyrimidines . It is characterized by a pyrimidine core bearing a chlorine atom at position 4, a difluoromethyl group at position 5, and a morpholine ring at position 6. This compound is primarily investigated as a synthetic intermediate and a potential inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, a mechanism it shares with compounds such as PQR514 [1]. However, publicly available quantitative pharmacological data for this specific compound remain extremely limited, distinguishing it from well-characterized analogs.

Why Generic Substitution is Not Viable for 4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine in Research


Within the difluoromethyl-aminopyrimidine class, minor structural modifications profoundly alter target selectivity, cellular potency, and drug-like properties, making simple interchange impossible. For instance, the well-characterized analog PQR514 (4-(difluoromethyl)-5-(4,6-dimorpholino-1,3,5-triazin-2-yl)pyrimidin-2-amine) is a potent pan-PI3K inhibitor with a Ki of 2.2 nM for p110α [1]. This differs dramatically from 4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine, which features a chloro substituent and a single morpholine, structural alterations that are known to drastically change binding kinetics and selectivity profiles for PI3K isoforms and mTOR. Therefore, assuming equivalent biological activity or chemical reactivity without compound-specific data is scientifically unsound and can lead to failed experiments or misdirected procurement.

4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine: A Quantitative Comparative Evidence Gap Analysis


PI3Kα Binding Affinity: PQR514 vs. Target Compound

The target compound is hypothesized to function as a PI3K/mTOR pathway inhibitor. The closest structurally characterized comparator, PQR514, demonstrates a PI3Kα binding Ki of 2.2 nM in a TR-FRET LanthaScreen displacement assay [1]. By contrast, the quantitative binding affinity (e.g., Ki or IC50) of 4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine for any PI3K isoform or mTOR has not been reported in primary literature or authoritative databases. This represents a critical gap in direct comparative evidence .

PI3K inhibitor kinase binding assay mTOR pathway

Cellular PI3K Pathway Inhibition: PQR514 vs. Target Compound

PQR514 inhibits phosphorylation of downstream PI3K pathway markers pPKB (S473) and pS6 (S235/236) in A2058 melanoma cells with IC50 values of 17 nM and 61 nM, respectively [1]. In contrast, no cellular assay data (e.g., IC50 for pAKT, pS6, or cell proliferation) exist for 4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine in any publicly accessible study, making it impossible to compare functional cellular activity.

cellular assay phosphoprotein in-cell western

Kinase Selectivity Profile: Inference from Structural Analogs

Data for the structurally related PQR514 reveal a pan-PI3K profile, with Ki values for p110α, p110β, p110δ, and p110γ reported in the low nanomolar range, along with mTOR inhibition (Ki = 33 nM) [1]. The presence of a 4-chloro substituent in the target compound, replacing the triazine-morpholine extension of PQR514, is expected to alter the selectivity fingerprint, but no quantitative selectivity or kinome profiling data are available. BindingDB contains off-target data (e.g., hERG, dopamine D2/D3) for other morpholino-pyrimidines, but none correspond to the exact target compound.

kinase selectivity PI3K isoform off-target

Potential Research Applications for 4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine Based on Class Properties


Use as a Synthetic Intermediate or Building Block

Given the complete absence of biological activity data, the primary justifiable application is as a synthetic intermediate or a chemical biology tool compound for generating novel PI3K/mTOR kinase probes. Its reactive chloro substituent at position 4 offers a handle for further derivatization (e.g., Buchwald-Hartwig amination) to explore structure-activity relationships (SAR) around the pyrimidine core . Procurement for this purpose assumes the user will invest in generating their own biological data.

Negative Control Compound for PI3K Selectivity Studies

If future studies reveal that the 4-chloro substitution abrogates PI3K binding, this compound could serve as a structurally matched negative control for molecules like PQR514. However, until binding assays (e.g., PI3Kα TR-FRET) confirm a lack of affinity, this application remains speculative.

Core Scaffold for Fragment-Based Drug Discovery

The compound's low molecular weight (264.66 g/mol) and balanced lipophilicity (projected cLogP ~1.5 based on analog data) make it a suitable starting fragment for lead optimization. Its difluoromethyl group is a known metabolic stabilizer, potentially offering an advantage over unsubstituted pyrimidine scaffolds. This approach requires validation of fragment binding via biophysical methods (e.g., SPR, X-ray crystallography).

Quote Request

Request a Quote for 4-Chloro-5-(difluoromethyl)-6-morpholino-pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.